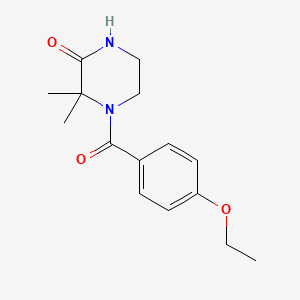

![molecular formula C13H16N2O2 B6497432 2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole CAS No. 1281303-65-8](/img/structure/B6497432.png)

2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole” is a complex organic molecule that contains a benzoxazole ring and a piperidine ring . Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring. They are known for their diverse biological activities. Piperidines, on the other hand, are six-membered rings containing one nitrogen atom and are key building blocks in many pharmaceuticals .

Scientific Research Applications

Anticancer Properties

The benzoxazole-piperidine hybrid has demonstrated potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its molecular targets and optimization for selectivity are ongoing .

Neuroprotection and Neurodegenerative Diseases

The compound’s neuroprotective properties have attracted attention. In animal models, it exhibits antioxidant and anti-inflammatory effects, which could be beneficial in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases. Researchers are exploring its ability to modulate neurotransmitter systems and enhance neuronal survival .

Antimicrobial Activity

Preliminary studies indicate that 2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole possesses antimicrobial activity. It shows promise against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Researchers are investigating its mode of action and potential clinical applications .

Anti-inflammatory Effects

The compound’s anti-inflammatory properties have been studied in animal models of inflammation. It appears to inhibit pro-inflammatory cytokines and reduce tissue damage. Researchers are exploring its potential in chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .

Analgesic Potential

In preclinical studies, the benzoxazole-piperidine derivative has exhibited analgesic effects. It modulates pain pathways, possibly through interactions with opioid receptors. Researchers are investigating its safety profile and efficacy in pain management .

Cardiovascular Applications

The compound’s vasodilatory effects have implications for cardiovascular health. It relaxes vascular smooth muscle, potentially improving blood flow. Researchers are studying its impact on hypertension, ischemic heart disease, and other cardiovascular conditions .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(piperidin-3-ylmethoxy)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVBPJYOOQCDBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-3-ylmethoxy)-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)

![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine](/img/structure/B6497418.png)

![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)

![4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B6497456.png)